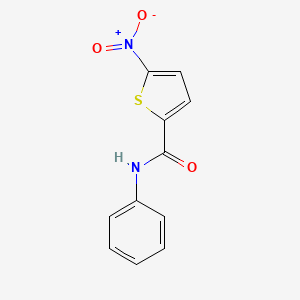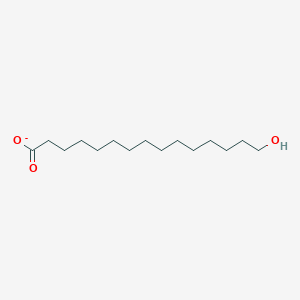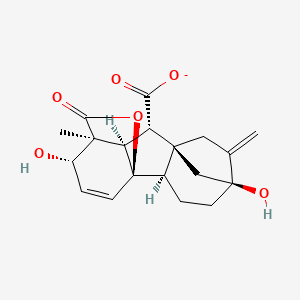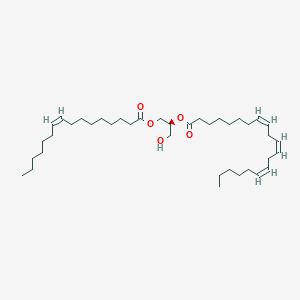
DG(16:1(9Z)/20:3(8Z,11Z,14Z)/0:0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol(36:4) or DAG(16:1/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/18:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:3(8Z, 11Z, 14Z)/24:1(15Z)) pathway.
DG(16:1(9Z)/20:3(8Z,11Z,14Z)/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
Applications in Nuclear Material Analysis
- Delayed gamma-ray spectroscopy (DGS) is used in nuclear material analysis, such as determining the composition of nuclear materials by analyzing fission product gamma-ray peak intensities. It utilizes moderators to manage neutron fluences for efficient detection (Rodriguez et al., 2019).
Optimization in Power Systems
- DG technology optimizes the placement of distributed generators in power systems, addressing the need for complex calculations to determine the size and location of these generators for efficient power distribution (Vivek et al., 2011).
Enhancing Scientific Workflow Efficiency
- DG computing, augmented with cloud resources, is employed to improve the efficiency of scientific workflows, particularly in data-intensive fields like biomedical research. This involves balancing computational demand across various resources (Reynolds et al., 2011).
Development of Energy Systems
- Distributed generation (DG) technologies are key in transforming energy systems. They involve the use of smaller, decentralized generation units located close to the load, as opposed to centralized large-scale units. This shift impacts operational and economic aspects of energy distribution (El-Khattam & Salama, 2004).
Impact on Power Grid Performance
- DG applications in smart distribution grids focus on power balancing and demand responses. The sizing and location of DG installations are crucial for maximizing economic benefits while ensuring system constraints are met (Buaklee & Hongesombut, 2014).
Applications in Telecommunication
- In telecommunication, Defected Ground Structure (DGS) integrated with microstrip patches is explored to improve polarization purity in radiated fields, demonstrating the potential for high-efficiency and wideband performance applications (Kumar & Guha, 2014).
Enhancing Machine Learning Models
- DG (diesel electric generators) performance and exhaust emissions are predicted using Artificial Neural Network models. This aids in environmental monitoring and enhances the operational efficiency of DGs (Ganesan et al., 2015).
Applications in Microgrid Control
- Optimal power allocation in microgrids involves using DG units for efficient power sharing. This includes the development of control algorithms based on game theory for stable and beneficial microgrid operation (Zhou & Yu, 2020).
Advancements in Computational Fluid Dynamics
- The Discontinuous Galerkin (DG) method is utilized in computational fluid dynamics for solving conservation laws, offering high accuracy and efficiency for handling unstructured grids (Sun & Wang, 2004).
Improvement in Mathematics Education
- Dynamic Geometry Software (DGS) applications significantly enhance students' mathematical abilities, as evidenced by a meta-analysis study. It is particularly effective in high schools and colleges (Juandi et al., 2021).
Integration in Renewable Energy Systems
- GA-based optimization is used for integrating DGs, energy storage systems like STATCOM, and Plug-in-Hybrid Electric Vehicles in distribution systems, aimed at reducing power loss and enhancing system performance (Singh & Singh, 2019).
Energy Storage in Distributed Systems
- DG systems integrated with energy storage solutions like Compressed Air Energy Storage and Thermal Energy Storage are evaluated for efficiency and fuel saving, highlighting the role of DG in modern energy systems (Zhang et al., 2017).
Enhancing NMR Precision
- Pulsed magnetic field gradient (PFG) NMR uses DG(16:1(9Z)/20:3(8Z,11Z,14Z)/0:0) for precise determination of self-diffusion coefficients in molecular liquids, improving the precision of NMR measurements (Holz et al., 2000).
Biomedical Research Implications
- DGK phosphorylates DG to produce phosphatidic acid (PA), regulating physiological and pathological events. Understanding the substrates of DGK, such as DG(16:1(9Z)/20:3(8Z,11Z,14Z)/0:0), is crucial in research areas like cancer, diabetes, and immune responses (Sakane et al., 2017).
Innovations in Photonics
- High-order DG methods are developed for nanophotonics, enhancing the numerical modeling of light-matter interactions at the nanoscale (Chaumont-Frelet et al., 2020).
Propiedades
Nombre del producto |
DG(16:1(9Z)/20:3(8Z,11Z,14Z)/0:0) |
|---|---|
Fórmula molecular |
C39H68O5 |
Peso molecular |
617 g/mol |
Nombre IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13-14,16-18,20,22,37,40H,3-10,12,15,19,21,23-36H2,1-2H3/b13-11-,16-14-,18-17-,22-20-/t37-/m0/s1 |
Clave InChI |
NYQKJGFMVCFYDN-AMOZTXBCSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



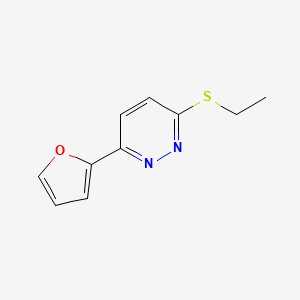
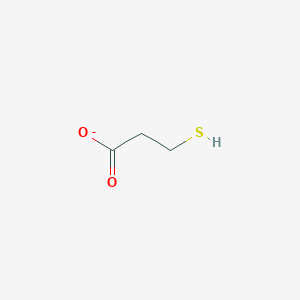
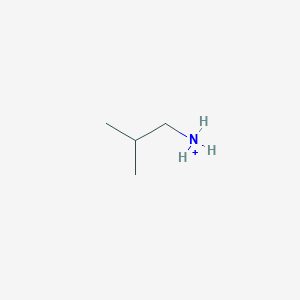
![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)
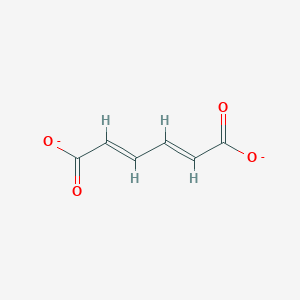
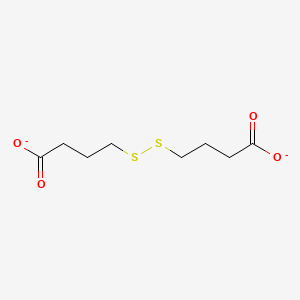
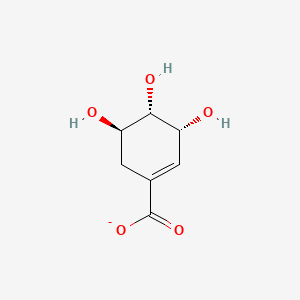
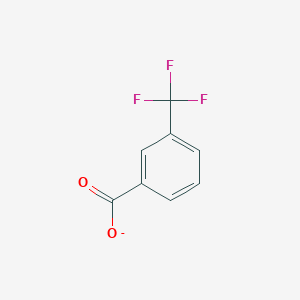
amino}acetate](/img/structure/B1240621.png)
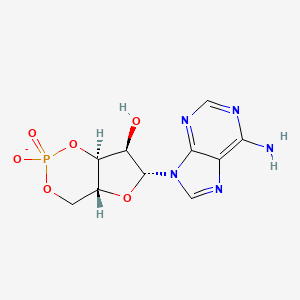
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
